![molecular formula C21H20FN5O3 B2876735 2-(8-(4-氟苯基)-3,4-二氧代-3,4,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-2(6H)-基)-N-苯乙基乙酰胺 CAS No. 941917-67-5](/img/structure/B2876735.png)
2-(8-(4-氟苯基)-3,4-二氧代-3,4,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-2(6H)-基)-N-苯乙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of the pyrrolo[2,1-f][1,2,4]triazine class . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted cancer therapy, specifically in kinase inhibition .
Synthesis Analysis
The synthesis of 1,2,4-triazines involves a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This process provides 3,6-disubstituted-1,2,4-triazines . The mild reaction conditions tolerate a variety of sensitive functionalities .Molecular Structure Analysis
The C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine play an important role in developing ALK selective inhibitors . Large groups could be accommodated at these positions .Chemical Reactions Analysis
The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones . The structures of the compounds were confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .科学研究应用
Antiviral Agent Development
This compound has been investigated for its potential as an antiviral agent . The physiochemical properties of similar derivatives have been scrutinized via density functional theory (DFT) and molecular docking analysis, suggesting their biological activity . The low energy gap indicated by Frontier molecular orbital (FMO) analysis points to the chemical reactivity of these compounds, which could be harnessed in developing new antiviral medications.
Antimalarial Drug Research
Derivatives of this compound have shown promise as selective inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a key enzyme in the pyrimidine de novo biosynthesis pathway . This pathway is a validated drug target for the prevention and treatment of malaria, making these derivatives potential candidates for new antimalarial drugs.
Cancer Treatment Studies
The structural features of this compound, particularly the presence of fluorophenyl groups, may allow it to act as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K inhibitors are a class of medicinal drugs that can treat cancer by inhibiting one or more of the phosphoinositide 3-kinase enzymes, which play a role in the growth and proliferation of cancer cells.
Enzyme Inhibition for Disease Management
Compounds with similar structures have been identified as tankyrase inhibitors , which could have implications in managing diseases like cancer. Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling, both of which are potential targets for cancer therapy.
Neurological Disorder Research
The compound’s ability to interact with various biological targets suggests its potential application in neurological disorder research . For instance, compounds with similar structures have been explored as melanin-concentrating hormone receptor (MCH-R1) antagonists , which could be relevant in the study of obesity and related metabolic disorders.
Cardiovascular Disease Studies
Given the compound’s potential biological activity, it could be used to study cardiovascular diseases . The molecular electrostatic potential (MEP) analysis of similar compounds indicates that the nitrogen atom sites are electronegative , which could be significant in the development of drugs targeting cardiovascular conditions.
未来方向
属性
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c22-16-6-8-17(9-7-16)25-12-13-26-19(29)20(30)27(24-21(25)26)14-18(28)23-11-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWGFIQMDTZQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。